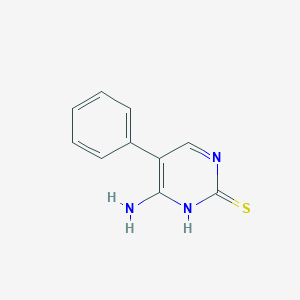

4-amino-5-phenyl-1H-pyrimidine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-5-phenyl-1H-pyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring with an amino group at the 4-position, a phenyl group at the 5-position, and a thione group at the 2-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-phenyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with thiourea in the presence of a base such as sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation of acetophenone with benzaldehyde derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-phenyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can react with carboxylic anhydrides to form amide and imide derivatives.

Cyclization Reactions: It can undergo cyclization with diketones to form imine derivatives.

Common Reagents and Conditions

Thiourea: Used in the initial synthesis of the compound.

Carboxylic Anhydrides: Used in condensation reactions to form derivatives.

Diketones: Used in cyclization reactions.

Major Products Formed

Amide and Imide Derivatives: Formed from reactions with carboxylic anhydrides.

Imines: Formed from reactions with diketones.

Scientific Research Applications

Medicinal Chemistry Applications

4-amino-5-phenyl-1H-pyrimidine-2-thione has been investigated for its potential in treating various diseases:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting inflammatory mediators such as prostaglandins and cytokines .

- Anticancer Properties : It has shown promise as an anticancer agent, particularly against solid tumors like breast, lung, colon, and prostate cancers. The compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antioxidant Activity : Derivatives of this compound are studied for their antioxidant capabilities, which can protect cells from oxidative stress .

Biological Studies

The biological implications of this compound extend to various therapeutic areas:

- Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Analgesic Properties : Studies have explored the analgesic potential of thioxopyrimidines, including this compound, suggesting it may alleviate pain .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds:

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Condensation Reactions : It can react with carboxylic anhydrides to yield amide and imide derivatives, expanding the library of potential pharmaceutical agents .

- Cyclization Reactions : The compound can undergo cyclization with diketones to form imine derivatives, which are valuable in further synthetic applications.

Case Studies

Several studies highlight the applications of this compound:

- Antitumor Activity Study : A case study demonstrated that derivatives of this compound exhibited potent cytotoxicity against leukemia cell lines, suggesting its potential as an antitumor agent .

- Synthesis and Characterization : Research involving the synthesis of novel thieno[2,3-d]pyrimidines showed that substituting the benzene ring with heterocycles enhanced biological activity significantly .

Mechanism of Action

The exact mechanism of action of 4-amino-5-phenyl-1H-pyrimidine-2-thione is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, its anti-inflammatory effects may involve the inhibition of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

4-ethoxyphenyl substituted pyrimidine-2(1H)-thione: Known for its antioxidant activity.

1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione: Undergoes similar condensation reactions with carboxylic anhydrides.

Uniqueness

4-amino-5-phenyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine-2-thione derivatives.

Properties

Molecular Formula |

C10H9N3S |

|---|---|

Molecular Weight |

203.27 g/mol |

IUPAC Name |

6-amino-5-phenyl-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C10H9N3S/c11-9-8(6-12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |

InChI Key |

CKRFMKOZGYFGBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=S)N=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.